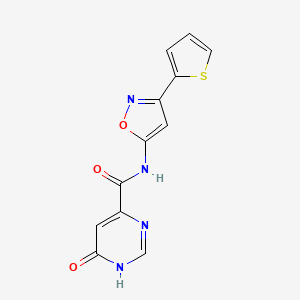

6-hydroxy-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide

Description

6-Hydroxy-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a hydroxyl group at position 6 and a carboxamide group linked to a 3-(thiophen-2-yl)isoxazole moiety. This structure combines three pharmacologically relevant heterocycles: pyrimidine, isoxazole, and thiophene. Pyrimidine derivatives are well-documented for their roles in medicinal chemistry, particularly in antimicrobial and anticancer applications .

Properties

IUPAC Name |

6-oxo-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O3S/c17-10-4-8(13-6-14-10)12(18)15-11-5-7(16-19-11)9-2-1-3-20-9/h1-6H,(H,15,18)(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZAAPPFHFOABR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=C2)NC(=O)C3=CC(=O)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

6-hydroxy-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Where:

- C = Carbon

- H = Hydrogen

- N = Nitrogen

- O = Oxygen

- S = Sulfur

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 6-hydroxy-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide. The compound's structural features allow it to interact with various biological targets, leading to significant cytotoxic effects against cancer cell lines.

-

Mechanism of Action

- The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, it may target the macrophage migration inhibitory factor (MIF), which is implicated in tumor progression and immune evasion .

- In vitro assays have demonstrated that compounds with similar structures exhibit potent activity against leukemia and breast cancer cell lines, suggesting that 6-hydroxy-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide may follow a similar profile .

-

Case Studies

- A study involving a series of isoxazole derivatives showed that certain compounds exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells. For instance, derivatives with trifluoromethyl substitutions showed enhanced activity compared to their non-substituted counterparts .

- Another investigation into the biological activity of related compounds revealed that some derivatives induced apoptosis in cancer cells by increasing caspase activity, indicating a potential mechanism for their anticancer effects .

Table 1: Comparative Anticancer Activity of Isoxazole Derivatives

| Compound Name | Structure | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|---|

| 6-Hydroxy-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide | Structure | TBD | MCF-7 (Breast Cancer) | Apoptosis induction via caspase activation |

| Trifluoromethylated Isoxazole Derivative | Structure | 2.63 | MCF-7 | Inhibition of MIF |

| Non-Trifluoromethylated Isoxazole Derivative | Structure | 19.72 | MCF-7 | Lower apoptotic induction |

In Vitro Studies

Research has demonstrated that derivatives similar to 6-hydroxy-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide exhibit significant cytotoxicity against various cancer cell lines, including:

- MCF-7 : A human breast cancer cell line where the compound showed promising results.

In Vivo Studies

While in vitro results are promising, further in vivo studies are necessary to evaluate the therapeutic efficacy and safety profile of this compound.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The compound’s pyrimidine core is shared with several analogs, but differences in substituents critically influence activity and physicochemical properties:

Key Observations :

- Triazine vs. Pyrimidine : While D1 (triazine core) exhibits antimicrobial effects , pyrimidine-based analogs (e.g., 4a-d) leverage aromatic stacking for enhanced binding .

- Thiophene Integration : Both the target compound and 4a-d incorporate thiophene, which may improve lipophilicity and π-π interactions .

- Hydroxy vs. Methoxy Groups : Substitution at position 6 (hydroxy in the target vs. methoxy in compounds) could alter hydrogen-bonding capacity and metabolic stability .

Physicochemical and Electronic Properties

- Solubility : The hydroxyl group in the target compound may enhance aqueous solubility compared to methoxy-substituted analogs (e.g., ), though this could vary with pH .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-hydroxy-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyrimidine-4-carboxylic acid derivatives and substituted isoxazole-thiophene intermediates. Key steps include:

- Use of ethanol or DMF as solvents under reflux conditions (60–80°C).

- Catalytic acid/base systems (e.g., triethylamine) to promote amide bond formation.

- Crystallization from ethanol/water mixtures (4:1) to purify the product, achieving yields of 65–76% .

- Critical Parameters : Temperature control during reflux and solvent polarity significantly impact crystallinity and yield.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks confirm its structure?

- Methodological Answer :

- IR Spectroscopy : Look for NH stretches (~3300 cm⁻¹), C=O (amide I band, ~1650 cm⁻¹), and C=N/C-S-C vibrations (~1600–1450 cm⁻¹) .

- ¹H-NMR : Identify aromatic protons (δ 6.8–8.2 ppm for thiophene/isoxazole), hydroxy protons (δ 10–12 ppm), and methyl groups (δ 2.1–2.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (M⁺) and fragmentation patterns consistent with pyrimidine and isoxazole-thiophene moieties .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Store at –20°C in inert atmospheres (argon) to prevent oxidation of the thiophene ring.

- Avoid prolonged exposure to light, as UV irradiation may degrade the isoxazole ring.

- Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the pyrimidine C4 position may be electrophilic due to electron-withdrawing carboxamide groups.

- Apply ICReDD’s reaction path search methods, combining quantum chemical calculations (e.g., Gaussian 16) and machine learning to simulate reaction outcomes .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals from thiophene and isoxazole protons .

- Compare experimental IR spectra with simulated spectra from computational tools (e.g., ORCA) to confirm vibrational modes .

- Re-crystallize the compound in alternative solvents (e.g., DMF vs. ethanol) to assess polymorphism-related spectral discrepancies .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity against specific enzyme targets?

- Methodological Answer :

- Synthesize analogs with modifications to the hydroxy group (e.g., methylation, acetylation) or thiophene ring (e.g., halogenation).

- Screen analogs against target enzymes (e.g., kinases) using fluorescence-based assays.

- Perform molecular docking (AutoDock Vina) to analyze binding interactions, focusing on hydrogen bonding with the pyrimidine carboxamide and hydrophobic contacts with the isoxazole-thiophene group .

Q. What experimental designs minimize byproduct formation during large-scale synthesis?

- Methodological Answer :

- Use flow chemistry reactors to enhance mixing and heat transfer, reducing side reactions like thiophene ring oxidation.

- Optimize stoichiometry (e.g., 1.2:1 ratio of pyrimidine precursor to isoxazole-thiophene intermediate) to prevent unreacted starting material contamination.

- Implement in-line FTIR monitoring to detect intermediate species and adjust reaction parameters in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.